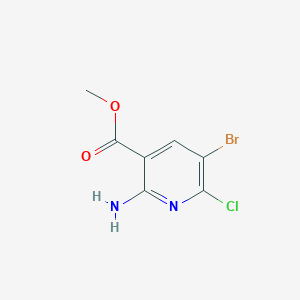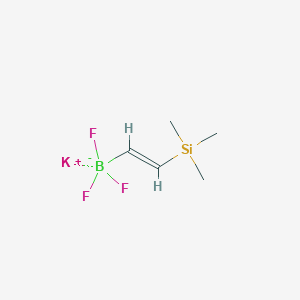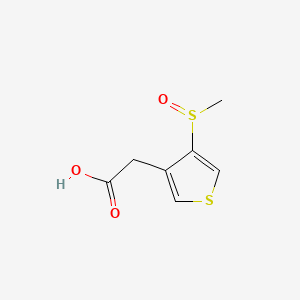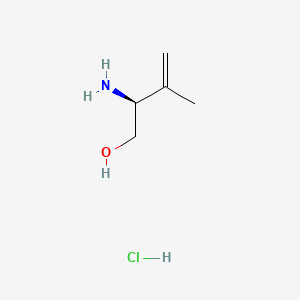
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is a chemical compound with the molecular formula C18H15BF4S It is a member of the thiopyran family, characterized by a sulfur atom in the heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide typically involves the reaction of 4-methyl-2,6-diphenylthiopyran with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as benzene or alcohols, and the reaction is often facilitated by the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen to form benzoic acid and benzoylacetic acid ester.
Substitution: It can undergo substitution reactions where the sulfur atom in the thiopyran ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, alcohols, and benzene. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted thiopyran derivatives .
Scientific Research Applications
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: A related compound with similar structural features but different reactivity and applications.
2,6-Dimethyl-4H-thiopyran-4-one: Another thiopyran derivative with distinct chemical properties and uses.
Uniqueness
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is unique due to the presence of the tetrafluoroboranuide group, which imparts specific chemical and physical properties. This makes it particularly valuable in certain applications where other thiopyran derivatives may not be suitable .
Properties
Molecular Formula |
C18H15BF4S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-methyl-2,6-diphenylthiopyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15S.BF4/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
InChI Key |
QECLTQCVSCVOIR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[S+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B13469589.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)

![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)

![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)


![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)

![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
